molecular formula C10H7ClN2O2 B6326454 5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione CAS No. 116659-59-7

5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B6326454
CAS No.: 116659-59-7
M. Wt: 222.63 g/mol
InChI Key: IYMQUAZYJCCAQS-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative featuring a chlorophenyl substituent at position 5 and two carbonyl groups at positions 2 and 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and chemical studies. Pyrimidinediones are known for their roles in nucleic acid metabolism and as scaffolds for drug design, particularly in antiviral and anticancer research .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMQUAZYJCCAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250905
Record name 5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116659-59-7
Record name 5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116659-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 4-chlorobenzaldehyde with urea in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinedione core readily undergoes nucleophilic substitution at the carbonyl oxygen or nitrogen atoms.

Example Reactions:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields N-alkylated derivatives. For instance:

    5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione+CH3IK2CO3,DMF1-Methyl-5-(4-chlorophenyl)pyrimidine-2,4-dione\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Methyl-5-(4-chlorophenyl)pyrimidine-2,4-dione}

    Yields range from 70–85% depending on the alkylating agent .

  • Acylation : Reaction with acetyl chloride in anhydrous THF produces 5-acetyl derivatives:

    This compound+(CH3CO)2O5-Acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{5-Acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione}

    This product is characterized by IR peaks at 1722 cm⁻¹ (C=O stretch) .

Multicomponent Cyclization Reactions

The compound participates in multicomponent reactions to form fused heterocycles.

Thieno[2,3-d]pyrimidinedione Formation :
Reaction with 1,1′-carbonyldiimidazole (CDI) and thiophene derivatives under basic conditions yields thieno-fused pyrimidinediones :

ReagentConditionsProductYield (%)
CDI, Thiophene-2-carboxaldehydeDMF, 60°C, 6 hrThieno[2,3-d]pyrimidine-2,4(1H,3H)-dione89

Condensation with Aldehydes

The enolic hydroxyl groups facilitate condensation with aromatic aldehydes to form pyrano-pyrimidinediones.

Knoevenagel Condensation :
Barbituric acid analogs react with 4-hydroxycoumarin and aldehydes (e.g., benzaldehyde) in methanol to form pyrano[2,3-d]pyrimidinediones :

AldehydeSolventTemp (°C)Time (hr)Yield (%)
4-ChlorobenzaldehydeMeOH60688

Key spectral data for the product:

  • IR : 1732 cm⁻¹ (C=O stretch)

  • ¹H NMR : δ 6.06 (s, 1H, pyran-H), 7.2–8.1 (m, Ar-H) .

Functionalization via Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes selective electrophilic substitution under controlled conditions.

Nitration :
Reaction with nitric acid in sulfuric acid at 0°C introduces a nitro group at the para position relative to chlorine:

This compound+HNO35-(4-Chloro-3-nitrophenyl)-2,4(1H,3H)-pyrimidinedione\text{this compound} + \text{HNO}_3 \rightarrow \text{5-(4-Chloro-3-nitrophenyl)-2,4(1H,3H)-pyrimidinedione}

Yield: 65% .

Biological Activity and Reactivity Correlation

Derivatives of this compound exhibit bioactivity tied to their chemical modifications:

DerivativeBiological ActivityIC₅₀ (μM)Source
Thieno[2,3-d]pyrimidinedioneMIF2 enzyme inhibition12.4
Pyrano-pyrimidinedioneα-Glucosidase inhibition18.9

Stability and Reaction Optimization

Solvent Effects :
Reaction yields vary significantly with solvent polarity and temperature :

SolventTemp (°C)Yield (%)
Methanol6089
Ethanol7080
Acetonitrile7535

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its structural features facilitate the development of more complex molecules. The synthesis typically involves multi-step reactions, including:

  • Formation of the Pyrimidinedione Core : This is achieved through condensation reactions involving urea and diketones under acidic or basic conditions.
  • Substitution Reactions : The introduction of the chlorophenyl group is accomplished via nucleophilic substitution, while further functionalization can be achieved through Friedel-Crafts alkylation reactions.

5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione has been investigated for its biological properties , particularly its potential as an antimicrobial and anticancer agent. Research indicates that:

  • It may exhibit enzyme inhibition properties that affect metabolic pathways.
  • The compound has shown promise in binding to specific receptors and enzymes, modulating their activity and influencing disease processes.

Case Studies on Biological Applications

  • Anticancer Properties : A study highlights the compound's ability to inhibit BCAT1 (branched-chain amino acid transaminase 1), suggesting its potential in treating various cancers such as glioma and non-small-cell lung cancer (NSCLC) .
  • Antimicrobial Activity : Investigations into its antimicrobial effects have shown varying degrees of efficacy against different bacterial strains, although further research is necessary to establish its clinical relevance.

Pharmaceutical Development

The compound is being explored as a lead candidate for new pharmaceuticals due to its favorable pharmacokinetic properties. Its chlorophenyl substitution enhances lipophilicity, which may improve bioavailability and target specificity in drug formulations.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its versatility makes it suitable for developing materials with specific chemical properties required in various industrial processes.

Summary Table of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex organic molecules; involved in multi-step synthetic routes
Biological ActivityAntimicrobial and anticancer properties; enzyme inhibition; receptor binding
Pharmaceutical DevelopmentLead candidate for drug formulation; improved bioavailability due to structural modifications
Industrial ApplicationsProduction of specialty chemicals; versatile use in various chemical processes
Mechanism of ActionInteraction with enzymes/receptors affecting cellular signaling pathways

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

5-(3-Chlorophenyl)-2,4(1H,3H)-Pyrimidinedione
  • Molecular Formula : C₁₀H₇ClN₂O₂
  • Molar Mass : 222.63 g/mol
  • Key Difference : Chlorine at the meta position (C₃) instead of para (C₄) on the phenyl ring.
  • Impact : The meta substitution reduces symmetry and may alter electronic interactions (e.g., dipole moments) and binding affinity in biological systems compared to the para isomer. This positional isomerism can influence solubility and crystallinity .
5-Chloro-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione
  • Molecular Formula : C₆H₇ClN₂O₂
  • Molar Mass : 174.59 g/mol
  • Key Difference : Chlorine at position 5 and methyl groups at positions 1 and 3.
  • Impact: Methylation enhances steric hindrance and metabolic stability.
Tegafur (5-Fluoro-1-tetrahydro-2-furanyl-2,4(1H,3H)-Pyrimidinedione)
  • Molecular Formula : C₈H₉FN₂O₃
  • Molar Mass : 200.17 g/mol
  • Key Difference : Fluorine at position 5 and a tetrahydrofuranyl group at position 1.
  • The chloro analog may exhibit greater lipophilicity but lower metabolic lability .

Aromatic and Heterocyclic Modifications

5-(4-Chlorophenyl)-2-[3-(Trifluoromethyl)phenoxy]Pyrimidine
  • Molecular Formula : C₁₇H₁₀ClF₃N₂O
  • Molar Mass : 366.73 g/mol
  • Key Difference: A phenoxy group with a trifluoromethyl substituent replaces the pyrimidinedione’s carbonyl groups.
  • Loss of the diketone structure reduces hydrogen-bonding capacity compared to 5-(4-chlorophenyl)-2,4-pyrimidinedione .
1-(4-Chlorophenyl)-5-({5-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2-Furyl}Methylene)-2-Thioxodihydro-4,6(1H,5H)-Pyrimidinedione
  • Molecular Formula : C₂₂H₁₁Cl₂F₃N₂O₃S
  • Molar Mass : 511.30 g/mol
  • Key Difference : A thioxo group at position 2 and a fused furyl-chlorophenyl substituent.
  • Impact : The thioxo group increases electrophilicity, while the extended aromatic system may enhance π-π stacking interactions. However, the added complexity could reduce synthetic accessibility .

Alkyl and Functional Group Variations

5-Methyl-2,4(1H,3H)-Pyrimidinedione
  • Molecular Formula : C₅H₆N₂O₂
  • Molar Mass : 126.11 g/mol
  • Key Difference : A methyl group at position 5 instead of chlorophenyl.
  • Impact : Simplified structure with lower molecular weight and reduced steric bulk. Likely higher aqueous solubility but diminished pharmacological activity due to lack of aromatic interactions .
5-Acetyl-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione
  • Molecular Formula : C₈H₁₀N₂O₃
  • Molar Mass : 182.18 g/mol
  • Key Difference : Acetyl group at position 5 and methyl groups at positions 1 and 3.
  • Impact : The acetyl group introduces a ketone functionality, which may participate in redox reactions. Methylation at N1 and N3 enhances stability against enzymatic degradation .

Biological Activity

5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. Pyrimidine derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C10H7ClN2O2\text{C}_{10}\text{H}_{7}\text{Cl}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds structurally related to this compound showed potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 500 to 1000 µg/mL for various synthesized pyrimidine derivatives .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget StrainMIC (µg/mL)
Compound AE. coli500
Compound BS. aureus750
Compound CBacillus subtilis1000

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. A related compound demonstrated protective mechanisms against neuroinflammation induced by lipopolysaccharide (LPS) in microglial cells. The compound inhibited nitric oxide production and reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study: Neuroprotective Effects
In a study involving MPTP-induced neurotoxicity in mice, treatment with a derivative of the compound resulted in decreased activation of microglia and improved behavioral outcomes. This suggests potential applications in neurodegenerative diseases like Parkinson's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
  • Anti-inflammatory Mechanism : The inhibition of NF-κB signaling pathways has been implicated in its anti-inflammatory effects. By suppressing the activation of this pathway, the compound reduces the production of inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives can often be correlated with their structural features. For example:

  • The presence of halogen substituents (like chlorine) on the phenyl ring enhances antimicrobial potency.
  • Modifications at the 2 and 4 positions of the pyrimidine ring can significantly influence both antibacterial and anti-inflammatory activities .

Table 2: Structure-Activity Relationship Insights

SubstituentPositionEffect on Activity
Chlorine4Increased antibacterial activity
Methoxy6Enhanced anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing 4-chloroaniline with a ketone (e.g., 4-methylpent-3-en-2-one) in acetone in the presence of potassium thiocyanate yields dihydropyrimidine derivatives. Recrystallization from methanol improves purity (yield ~62%) . Alternative methods include microwave-assisted synthesis under solvent-free conditions, which reduces reaction time (from hours to minutes) and improves efficiency, as demonstrated for analogous pyrimidinediones (Table 1 in ).

Q. How is the crystal structure of this compound determined, and what conformational features are critical for its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 295 K reveals an envelope conformation in the dihydropyrimidine ring, with key deviations (e.g., 0.441 Å for methyl-bearing carbons) contributing to steric stability. The phenyl ring forms an 89.42° dihedral angle with the pyrimidine plane, minimizing electronic repulsion. Hydrogen bonding (N–H⋯S) further stabilizes the crystal lattice . R-factors (e.g., 0.071) and data-to-parameter ratios (16.6) validate structural precision .

Q. What preliminary pharmacological activities have been reported for this compound, and how are they assessed?

  • Methodological Answer : Dihydropyrimidine derivatives exhibit antibacterial, antitumor, and anti-inflammatory activities. In vitro assays include enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) and receptor binding (e.g., 5-HT2 antagonism). For example, structural analogs with phenyl substitutions show IC₅₀ values comparable to ketanserin in serotonin receptor assays .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR/X-ray) for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts can arise from solvent effects or dynamic conformational changes. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve alignment with experimental data. For X-ray vs. computational geometries, refine torsional angles using restrained electrostatic potential (RESP) charges . Validate via Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 300 W, 5–10 min) under solvent-free conditions enhances reaction efficiency for pyrimidinediones. Comparative studies (Table 1 in ) show ~20% higher yields versus conventional heating (reflux for 3 hours). Monitor reaction progress via GC-MS to identify intermediates and optimize temperature ramping .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity in derivatives of this compound?

  • Methodological Answer : Introduce substituents at positions 1, 3, and 5 of the pyrimidinedione core to modulate electronic and steric effects. For example:

  • 5-Phenyl substitution : Enhances 5-HT2 receptor binding affinity (IC₅₀ < 1 μM) .
  • Methyl or chloro groups at position 6 : Improve metabolic stability.
    Evaluate derivatives via radioligand displacement assays and molecular docking (e.g., AutoDock Vina) to prioritize candidates for in vivo testing .

Q. What advanced spectroscopic techniques validate tautomeric forms of this compound in solution?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) to detect keto-enol tautomerism. For instance, observe peak splitting in ¹H NMR (DMSO-d₆, 25–80°C) indicative of tautomeric equilibrium. Complement with IR spectroscopy to identify carbonyl (1700–1750 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) stretches .

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